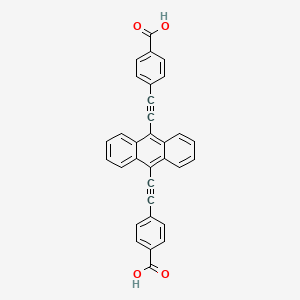

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hydrogen Evolution Catalysts

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (ADBEB) has been utilized in creating metal-organic frameworks (MOFs) that serve as efficient catalysts for hydrogen evolution. The incorporation of Pt nanoparticles into an anthracene-based MOF, Zr–ADBEB, significantly enhances its activity towards visible light hydrogen evolution. This improvement is attributed to the effective separation and transportation of photogenerated charge carriers, which boosts the hydrogen evolution rate markedly compared to the pristine MOF (Xing et al., 2020).

Metal-Organic Coordination Polymers

ADBEB has been used to form one-dimensional networks in metal-organic coordination polymers. These polymers are generated due to enthalpically favorable interactions, such as π-π and C-H...π interactions. The bulky nature of the ADBEB ligand plays a crucial role in the formation of these polymers, particularly when combined with zinc(II), leading to various assembled structures with distinct properties (Rabon et al., 2018).

Organic Electronics Applications

ADBEB derivatives have shown potential in the field of organic electronics. For instance, novel anthracene-based molecules derived from ADBEB exhibit good solubility in organic solvents and self-film-forming properties. These properties have been leveraged in the development of organic thin film transistors and organic photovoltaic cells, demonstrating notable charge carrier mobilities and preliminary efficiency in power conversion (Jo et al., 2011).

Photocatalytic and Luminescent Detection

ADBEB-based MOFs have been synthesized for photocatalytic activities and luminescent detection in water. These MOFs exhibit high thermostability and water-stability, making them suitable for photodegradation of various contaminants and effective fluorescence detective properties for specific substances in water (Liu et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid, also referred to as H2ABEDB , is the Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Mode of Action

H2ABEDB acts as a linear ligand linker for MOFs . It is an anthracene derivative with 4-benzoic acids joined linearly at 9,10-positions of the central ring of anthracene by two ethynyl groups . This structure allows it to form a new charge transport pathway of long-range π-conjugation of the ligand in a zig-zag fashion .

Biochemical Pathways

The compound is involved in the hydrogen evolution and CO2 reduction reactions . The anthracene-based ligand serves as an antenna for light harvesting and participates in CO2 reduction reaction by radical formation . This leads to the formation of formate, a valuable chemical feedstock .

Pharmacokinetics

For instance, a Zr–ABEDB MOF photocatalyst decorated by 1.0 wt% amount of Pt cocatalyst exhibited a hydrogen evolution rate as high as 704 μmol·h −1 ·g −1, approximately 220 times of that of pristine Zr–ABEDB MOF .

Result of Action

The use of H2ABEDB in MOFs has shown promising results in applications of hydrogen evolution and CO2 reduction reactions . For example, NNU-28, a Zirconium-ABEDB MOF, is highly efficient for visible light driven CO2 reduction with a formate formation rate of 183.3 μmol h −1 mmol MOF −1 .

Action Environment

The action, efficacy, and stability of H2ABEDB can be influenced by environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature . These conditions help maintain the stability of the compound and ensure its effectiveness in the targeted reactions .

Safety and Hazards

Orientations Futures

This compound has been used in the development of MOFs for applications such as hydrogen evolution and CO2 reduction reactions . It shows a new charge transport pathway with a high conductivity of 1.3 (±0.5) × 10^-3 S/cm . In the future, it could be further explored for its potential in light-driven CO2 reduction and other photocatalytic applications .

Analyse Biochimique

Biochemical Properties

4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). These frameworks are known for their high sensitivity and selectivity in detecting specific ions and molecules. For instance, this compound has been used to develop MOFs that can detect iron ions (Fe3+) and ascorbic acid with high sensitivity . The interactions between 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid and these biomolecules are primarily based on coordination chemistry, where the carboxylic acid groups of the compound interact with metal ions to form stable complexes.

Cellular Effects

The effects of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid on cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. The compound’s ability to form complexes with metal ions may play a role in modulating cellular metabolism and signaling pathways, potentially affecting various cellular functions .

Molecular Mechanism

At the molecular level, 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid exerts its effects through its ability to bind with metal ions and other biomolecules. This binding can lead to the inhibition or activation of specific enzymes, depending on the nature of the interaction. For example, the compound’s interaction with iron ions can inhibit or activate enzymes involved in oxidative stress responses, thereby influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as pH and temperature. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with iron ions can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound’s ability to form complexes with metal ions can facilitate its transport across cellular membranes and its distribution within organelles such as mitochondria .

Subcellular Localization

The subcellular localization of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with metal ions and other biomolecules can also affect its activity and function within these compartments. For example, its localization within mitochondria can influence mitochondrial function and oxidative stress responses .

Propriétés

IUPAC Name |

4-[2-[10-[2-(4-carboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-12,15-18H,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUYAFVSNLHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)

![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)

![3-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B3322867.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)

![4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol](/img/structure/B3322913.png)

![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)

![1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B3322947.png)